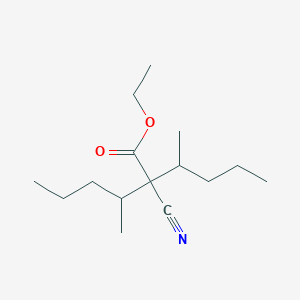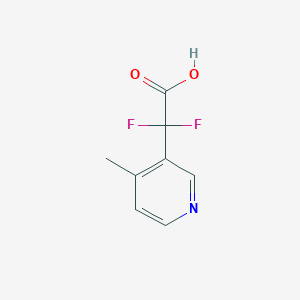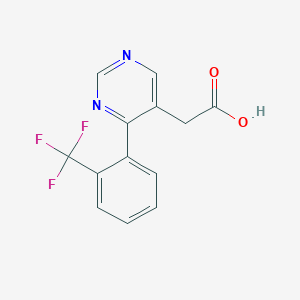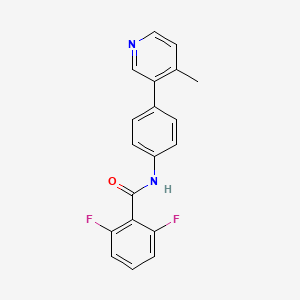![molecular formula C10H19BrO B15241607 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241607.png)
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane is an organic compound with the molecular formula C10H19BrO and a molecular weight of 235.16 g/mol . This compound is characterized by a bromine atom attached to a cyclopentane ring, which is further substituted with a 3-methylbutan-2-yloxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane typically involves the bromination of 2-[(3-methylbutan-2-yl)oxy]cyclopentane. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom. Industrial production methods may involve the use of bromine or hydrobromic acid as brominating agents, along with appropriate solvents and catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form corresponding substituted cyclopentane derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form cyclopentanone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield cyclopentane derivatives with different functional groups.
Common reagents used in these reactions include sodium hydroxide, ammonia, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the cyclopentane ring and the 3-methylbutan-2-yloxy group can interact with different biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane can be compared with similar compounds such as:
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane: This compound has a similar structure but with a larger cyclooctane ring.
1-(Bromomethyl)-2-[(3-methylbutan-2-yl)oxy]benzene: This compound features a benzene ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
1-bromo-2-(3-methylbutan-2-yloxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-7(2)8(3)12-10-6-4-5-9(10)11/h7-10H,4-6H2,1-3H3 |
Clé InChI |
MGWWVBQZIISLNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)OC1CCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)

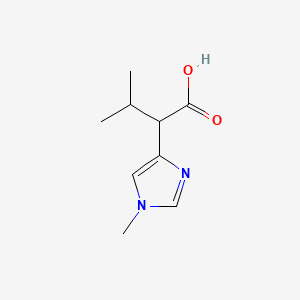
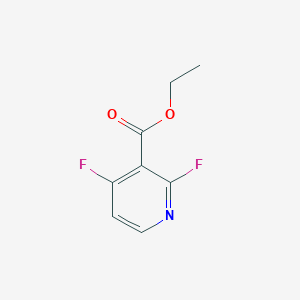
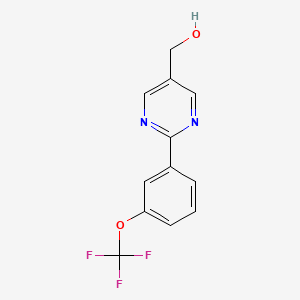
![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)
